molecular formula C10H8FNO B8741186 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 121031-70-7

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B8741186
CAS No.: 121031-70-7
M. Wt: 177.17 g/mol
InChI Key: JDFQNZDJDTWUBM-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

121031-70-7

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-4-carbonitrile

InChI

InChI=1S/C10H8FNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2

InChI Key

JDFQNZDJDTWUBM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1C#N)C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 16.1 g (0.092 moles) of 6-fluoro-4-cyano-2H-benzopyran in 270 mL of absolute methanol was added 5.52 g (0.23 mole) of magnesium turnings. The resulting exothermic reaction was allowed to reflux then stirred at room temperature for 2 hours. The volatiles were evaporated and the residue dissolved in water which was acidified to pH 2.0 with concentrated HCl. The aqueous was extracted with EtOAc and the EtOAc layer was dried over Na2SO4, filtered and evaporated to give 16 g of crude product. The crude aproduct was purified by chromatography and 450 g of silica gel eluting with CH2Cl2 /ether to give 9 g of product m.p. 67°-68° C. NMR CDCl3 ppm (delta): 2.25 (dt, 2H, J=5 Hz), 4.95 (s, 1H, J=5 Hz), 4.00-4.30 (m, 2H), 6.70-7.05 (m, 3H).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

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